molecular formula C21H21FN2O4 B4720183 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4720183
M. Wt: 384.4 g/mol
InChI Key: FZNGPZOREHUZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as BRL-15572, is a small molecule antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in various physiological processes such as sleep-wake cycle, feeding behavior, and energy metabolism. BRL-15572 has been extensively studied for its potential therapeutic applications in treating various disorders such as insomnia, obesity, and drug addiction.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide selectively blocks the orexin-1 receptor, which is a G-protein coupled receptor that is involved in various physiological processes such as sleep-wake cycle, feeding behavior, and energy metabolism. The orexin-1 receptor is predominantly expressed in the lateral hypothalamus and plays a crucial role in regulating wakefulness and feeding behavior. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide acts as a competitive antagonist of the orexin-1 receptor and prevents the binding of orexin-A and orexin-B, which are the endogenous ligands of the receptor.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase sleep duration and improve sleep quality in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of drug addiction. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been studied for its potential neuroprotective effects and has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the orexin-1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to cross the blood-brain barrier, which allows for central nervous system effects. However, one limitation is its relatively short half-life, which may limit its duration of action. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One direction is the development of more selective and potent antagonists of the orexin-1 receptor. Another direction is the study of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide on sleep, feeding behavior, and drug addiction. Additionally, the potential neuroprotective effects of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide warrant further investigation. Finally, the development of N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide as a therapeutic agent for various disorders such as insomnia, obesity, and drug addiction requires further clinical studies.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various disorders such as insomnia, obesity, and drug addiction. It has been shown to selectively block the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycle and feeding behavior. N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied in animal models of insomnia and has been shown to increase sleep duration and improve sleep quality. It has also been studied in animal models of obesity and has been shown to reduce food intake and body weight. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied in animal models of drug addiction and has been shown to reduce drug-seeking behavior.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-3-1-2-16(11-17)21(26)24-8-6-15(7-9-24)20(25)23-12-14-4-5-18-19(10-14)28-13-27-18/h1-5,10-11,15H,6-9,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNGPZOREHUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.